molecular formula C6H6F3N3O B12316969 N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

Cat. No.: B12316969
M. Wt: 193.13 g/mol
InChI Key: FSBBOBJCFUDRLP-BIIKFXOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a hydroxylamine-derived compound featuring a pyrazole ring substituted with a trifluoroethyl group at the N1 position. The hydroxylamine moiety (NH–O–) is conjugated to the pyrazole’s methylidene group, forming an imine-like structure. This compound combines the electron-withdrawing effects of the trifluoroethyl group with the hydrogen-bonding capacity of hydroxylamine, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

(NE)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)4-12-3-5(1-10-12)2-11-13/h1-3,13H,4H2/b11-2+

InChI Key

FSBBOBJCFUDRLP-BIIKFXOESA-N

Isomeric SMILES

C1=C(C=NN1CC(F)(F)F)/C=N/O

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine with formaldehyde and hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 0-25°C and a pH range of 6-8.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The trifluoroethyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional features are compared below with related pyrazole and hydroxylamine derivatives.

Table 1: Structural Comparison

Compound Name Substituents on Pyrazole Ring Key Functional Groups References
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine (Target) 1-(2,2,2-trifluoroethyl) Hydroxylamine (NH–O–) -
(E)-N-[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine 3-methyl, 1-phenyl, 5-(pyrrol-1-yl) Hydroxylamine (NH–O–)
N-Methyl-N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine (1'o) 1-(2,2,2-trifluoroethyl) Pyridin-2-amine
N-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (1'p) 1-(2,2,2-trifluoroethyl) Aniline

Key Observations :

Hydrogen Bonding : The hydroxylamine group in the target compound enables O–H···N hydrogen bonding, as seen in the analog from , which forms tetramers in the crystal lattice . In contrast, compounds like 1'o and 1'p lack hydroxylamine, relying instead on weaker C–H···π or van der Waals interactions.

Fluorine Effects: The trifluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ethyl or methyl substituents) . This is critical for bioavailability in pharmaceuticals.

Steric and Electronic Profiles: The trifluoroethyl group’s electron-withdrawing nature may polarize the pyrazole ring, affecting reactivity.

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Physical State Solubility Trends References
Target Compound Not reported Likely solid Moderate polarity -
(E)-N-[3-methyl-1-phenyl-5-(pyrrol-1-yl)pyrazol-4-yl]methylidene]hydroxylamine Not reported Crystalline solid Low (hydrophobic aryl)
N-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (1'p) 137.3–139.1 Solid Low (non-polar aryl)
N-Methyl-N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine (1'o) Oil Liquid Moderate (polar amine)

Key Observations :

Physical State : The hydroxylamine group likely increases crystallinity compared to liquid analogs like 1'o, similar to the crystalline analog in .

Solubility : The hydroxylamine’s polarity may improve aqueous solubility relative to aryl-substituted analogs (e.g., 1'p), though trifluoroethyl’s hydrophobicity counterbalances this.

Biological Activity

N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoroethyl group, which enhances its lipophilicity and biological membrane penetration. The hydroxylamine functional group is known for its reactivity and potential biological implications.

  • IUPAC Name: this compound
  • Molecular Formula: C8H8F3N3O
  • Molecular Weight: 227.17 g/mol

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,2,2-trifluoroethyl-substituted pyrazole derivatives and hydroxylamine under acidic or basic conditions. Common solvents include dimethylformamide (DMF) or ethanol, often at elevated temperatures to promote reaction efficiency.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activities. For example, pyrazole derivatives have shown effectiveness against various bacterial strains. The presence of the trifluoroethyl group may contribute to enhanced membrane permeability and subsequent antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli16 µg/mL
Compound BS. aureus8 µg/mL
This compoundTBDTBD

Anti-inflammatory Effects

The anti-inflammatory properties of hydroxylamines are well-documented. They may inhibit pro-inflammatory cytokines and modulate immune responses. Research into similar compounds has shown inhibition of NF-kB signaling pathways, leading to reduced inflammation markers in vitro.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Interaction with Enzymes: The hydroxylamine group can act as a nucleophile and may interact with various enzymes involved in metabolic pathways.
  • Membrane Penetration: The trifluoroethyl group enhances the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets.

Study on Antiviral Activity

A study focusing on related pyrazole compounds demonstrated their potential as antiviral agents against flaviviruses such as Zika and dengue. These compounds were found to inhibit viral replication through interaction with viral proteases.

Table 2: Antiviral Activity Against Flavivirus

Compound NameVirus TypeIC50 (µM)
Compound CZika0.130
Compound DDengue0.200
This compoundTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.